C-(9-Methyl-9H-fluoren-9-yl)-methylamine
Description
C-(9-Methyl-9H-fluoren-9-yl)-methylamine (CAS 34577-90-7) is a fluorene-derived amine characterized by a methyl group at the 9-position of the fluorenyl core and a methylamine substituent. This compound, also known as 9-fluorenylmethylamine or fluoren-9-yl-methylamine, is structurally significant due to its rigid aromatic backbone and amine functionality, which influence its electronic, steric, and solubility properties . Its applications span materials science and organic synthesis, where it may serve as a building block for advanced materials or ligands in catalysis.
Properties
IUPAC Name |
(9-methylfluoren-9-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWBLOKBJZGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(9-Methyl-9H-fluoren-9-yl)-methylamine typically involves the alkylation of 9-methylfluorene with a suitable amine source. One common method is the reaction of 9-methylfluorene with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction can be carried out in a solvent such as toluene or ethanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
C-(9-Methyl-9H-fluoren-9-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced amine compounds, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
C-(9-Methyl-9H-fluoren-9-yl)-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C-(9-Methyl-9H-fluoren-9-yl)-methylamine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of C-(9-Methyl-9H-fluoren-9-yl)-methylamine and Analogous Compounds
*Predicted or calculated; †Calculated based on molecular formula; ‡Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The chloro derivative (XLogP3 = 3.8) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~3.2), attributed to the electron-withdrawing Cl atom. Bulky aryl substituents (e.g., in CAS 132571-92-7) further increase XLogP3 (~6.0), suggesting reduced aqueous solubility .
- Solubility : The hydrochloride salt form of the carbamate analog (CAS 210767-37-6) enhances water solubility, a critical factor for pharmaceutical formulations .
Functional Group Impact:
- Amine vs. Carbamate : The free amine in the target compound offers nucleophilic reactivity, whereas the carbamate group (CAS 210767-37-6) provides stability and controlled release in prodrug designs .
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